Home > Products > Screening Compounds P132187 > Beclin1-Bcl-2 interaction inhibitor 1
Beclin1-Bcl-2 interaction inhibitor 1 -

Beclin1-Bcl-2 interaction inhibitor 1

Catalog Number: EVT-15271773
CAS Number:
Molecular Formula: C27H26BrN3O3
Molecular Weight: 520.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beclin 1-Bcl-2 interaction inhibitor 1 is a compound designed to disrupt the interaction between Beclin 1, a key regulator of autophagy, and Bcl-2, an anti-apoptotic protein. The inhibition of this interaction is significant because it can promote autophagy, a cellular process crucial for maintaining cellular homeostasis and responding to stress. By targeting this specific protein-protein interaction, researchers aim to enhance autophagic processes that are often suppressed in various diseases, including cancer.

Source

The compound was identified through structural studies that elucidated its binding properties to Bcl-2. Recent research has shown that it binds selectively to the Bcl-2 protein, disrupting its interaction with Beclin 1 more effectively than other known inhibitors such as ABT-737. This specificity is vital for developing targeted therapies that can modulate autophagy without triggering apoptosis .

Classification

Beclin 1-Bcl-2 interaction inhibitor 1 falls under the category of small molecule inhibitors. It is classified as a pharmacological agent with potential applications in oncology and neurodegenerative diseases, where enhancing autophagy could provide therapeutic benefits.

Synthesis Analysis

Methods

The synthesis of Beclin 1-Bcl-2 interaction inhibitor 1 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups conducive to further modification.
  2. Chemical Reactions: The synthesis typically employs standard organic reactions such as:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: Such as alkylation or acylation to introduce necessary side chains that enhance binding affinity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of unreacted starting materials and by-products.
  4. Characterization: The compound is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical details regarding the specific synthetic routes used in creating this compound are often proprietary or unpublished but generally follow established organic synthesis protocols .

Molecular Structure Analysis

Structure

The molecular structure of Beclin 1-Bcl-2 interaction inhibitor 1 has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The compound features a distinct binding motif that interacts specifically with the BH3-binding groove of Bcl-2, which is critical for its inhibitory function.

Data

The structural analysis reveals that the inhibitor binds at a unique site on Bcl-2, distinct from other known inhibitors. This unique binding site allows it to disrupt the Beclin 1/Bcl-2 complex effectively while minimizing off-target effects .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Beclin 1-Bcl-2 interaction inhibitor 1 is its binding to Bcl-2, which leads to the dissociation of Beclin 1 from Bcl-2. This reaction can be summarized as follows:

Bcl 2+InhibitorBcl 2 Inhibitor ComplexDissociation of Beclin 1\text{Bcl 2}+\text{Inhibitor}\rightarrow \text{Bcl 2 Inhibitor Complex}\rightarrow \text{Dissociation of Beclin 1}

Technical Details

The binding affinity and kinetics of this interaction have been characterized using surface plasmon resonance and fluorescence resonance energy transfer assays, providing insights into how effectively the inhibitor disrupts the complex under various conditions .

Mechanism of Action

Process

Beclin 1-Bcl-2 interaction inhibitor 1 functions by binding to Bcl-2, thereby preventing it from interacting with Beclin 1. Under normal physiological conditions, Bcl-2 inhibits Beclin 1's pro-autophagic function. When the inhibitor binds to Bcl-2:

  1. Disruption of Interaction: The inhibitor prevents Bcl-2 from sequestering Beclin 1.
  2. Activation of Autophagy: This dissociation allows Beclin 1 to associate with other proteins involved in autophagy, leading to enhanced autophagic activity.

Data

Experimental data indicate that treatment with Beclin 1-Bcl-2 interaction inhibitor 1 results in increased levels of autophagy markers in cellular models, supporting its role as an effective modulator of this pathway .

Physical and Chemical Properties Analysis

Physical Properties

Beclin 1-Bcl-2 interaction inhibitor 1 is typically characterized by:

  • Molecular Weight: A specific range depending on its structure.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • Reactivity: It exhibits selective reactivity towards Bcl-2 without affecting other proteins significantly.

Relevant analyses include stability studies under varying pH and temperature conditions to ensure its viability for therapeutic applications .

Applications

Scientific Uses

Beclin 1-Bcl-2 interaction inhibitor 1 holds promise in various scientific applications:

  • Cancer Therapy: By enhancing autophagy in cancer cells, it may help overcome resistance to chemotherapy.
  • Neurodegenerative Diseases: In conditions like Alzheimer's disease, promoting autophagy can aid in clearing toxic aggregates.
Introduction

Role of Autophagy-Apoptosis Crosstalk in Cellular Homeostasis and Disease Pathogenesis

Autophagy and apoptosis represent two evolutionarily conserved processes essential for cellular equilibrium. Autophagy functions as a cytoprotective mechanism, degrading damaged organelles and protein aggregates via double-membraned autophagosomes that fuse with lysosomes, thereby maintaining cellular quality control during stress conditions like nutrient deprivation. Conversely, apoptosis executes programmed cell death through caspase-dependent pathways. These processes exhibit intricate crosstalk, with shared molecular regulators creating a dynamic "toggle switch" that determines cellular fate—survival or death. This balance is critically disrupted in pathogenesis: diminished autophagy permits accumulation of damaged components and genomic instability, fostering tumorigenesis, while excessive autophagy may contribute to neurodegenerative proteinopathies where aggregate clearance is impaired. Cancer cells exploit this interplay, with Bcl-2 overexpression simultaneously inhibiting apoptosis and autophagy-mediated cell death, enabling survival under therapeutic stress. Heterozygous loss of BECN1 (encoding Beclin 1) occurs in 40–75% of breast and ovarian cancers, correlating with poor prognosis and increased tumor incidence in murine models [2] [6]. Conversely, neurodegeneration involves impaired autophagic clearance, suggesting therapeutic modulation of this axis holds significant potential [1] [4].

Table 1: Disease Associations of Autophagy-Apoptosis Regulators

ProteinExpression in DiseaseAssociated PathologiesKey Phenotypes in Models
Beclin 1Downregulated in 40-75% breast/ovarian cancersBreast cancer, ovarian cancer, neurodegenerationIncreased tumorigenesis (heterozygous mice); neurodegeneration
Bcl-2Overexpressed in 60% breast cancersBreast cancer, renal disease, lymphomaPolycystic kidney disease; abnormal lymphoid development
Bcl-xLOverexpressed in hematologic malignanciesPlatelet disorders, liver fibrosisEmbryonic lethality (KO); thrombocytopenia; neuron degeneration
Mcl-1Overexpressed in diverse cancersHepatocellular dysfunction, immune defectsEmbryonic lethality; hepatocyte apoptosis; neutrophil deficiency

Molecular Basis of Bcl-2:Beclin 1 Interaction in Autophagy Regulation

The Bcl-2:Beclin 1 complex constitutes a central regulatory node in autophagy initiation. Beclin 1, a BH3-domain-containing protein, scaffolds the Class III PI3K complex (Vps34-Vps15-Beclin1), essential for generating phosphatidylinositol-3-phosphate (PI3P) and nucleating phagophores. Anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) bind Beclin 1’s BH3 domain via their hydrophobic groove, sequestering it from the autophagic machinery. This interaction occurs predominantly at the endoplasmic reticulum, mediated by the ER-specific binding partner nutrient-deprivation autophagy factor-1 (NAF-1), and is regulated through multiple mechanisms:

  • Post-Translational Modifications: Phosphorylation of Bcl-2’s flexible loop (e.g., by JNK1 during starvation) or Beclin 1’s BH3 domain (e.g., by DAPK) reduces binding affinity, promoting autophagy [2] [6].
  • Competitive Displacement: Proteins like HMGB1 (High Mobility Group Box 1) or BNIP3 bind Beclin 1 or Bcl-2, respectively, disrupting the complex. BNIP3’s BH3 domain competes for Bcl-2 binding, freeing Beclin 1 to activate Vps34 [2] [6].
  • Cellular Localization: ER-localized Bcl-2 robustly inhibits autophagy via Beclin 1 binding, while mitochondrial Bcl-2 primarily regulates apoptosis. The juxtamembrane region (residues 207–218) of Bcl-2 is critical for high-affinity Beclin 1 engagement, as deletion of this region abrogates interaction [3].

Structural studies reveal key differences between Beclin 1 and pro-apoptotic BH3 domains. While Bax’s BH3 binds Bcl-2 with higher affinity, Beclin 1’s N-terminal residues engage a specific sub-pocket in Bcl-2’s hydrophobic groove not utilized by Bax. This region, partially overlapping with the juxtamembrane binding site, enables selective pharmacological targeting [3] [4].

Rationale for Targeting the Bcl-2:Beclin 1 Complex in Disease Therapeutics

The Bcl-2:Beclin 1 interface presents a compelling target for diseases characterized by autophagy dysregulation:

  • Cancer: Bcl-2 overexpression in 60% of breast cancers inhibits both apoptosis and autophagy-associated cell death, conferring chemoresistance. Disrupting Bcl-2:Beclin 1 interaction reactivates autophagic tumor suppression without directly triggering apoptosis, potentially overcoming resistance. Studies demonstrate that Bcl-2 knockdown in MCF-7 breast cancer cells induces significant autophagic cell death, enhanced by doxorubicin [2] [4].
  • Neurodegeneration: Reduced autophagy contributes to toxic protein aggregate accumulation in Alzheimer’s and Parkinson’s diseases. Enhancing Beclin 1-mediated autophagy clearance via Bcl-2 inhibition is neuroprotective. BECN1 F121A knock-in mice (disrupting Bcl-2 binding) exhibit enhanced autophagy, extended lifespan, and reduced age-related pathologies [3] [6].
  • Selectivity Advantage: Traditional BH3 mimetics (e.g., ABT-737) disrupt all Bcl-2:BH3 interactions, inducing apoptosis and potentially limiting therapeutic utility in non-apoptotic diseases. Compounds specifically disrupting Bcl-2:Beclin 1 could stimulate autophagy while sparing apoptosis, offering a superior safety profile for chronic conditions like neurodegeneration [3] [4].

Properties

Product Name

Beclin1-Bcl-2 interaction inhibitor 1

IUPAC Name

propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate

Molecular Formula

C27H26BrN3O3

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1

InChI Key

CFSCBGUTIWEQBY-MHZLTWQESA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Isomeric SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.